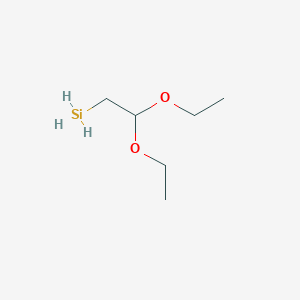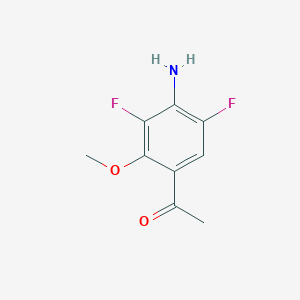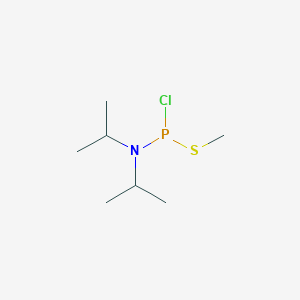
1-Chloro-N,N-diisopropyl-1-(methylthio)phosphanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-N,N-diisopropyl-1-(methylthio)phosphanamine is an organophosphorus compound with the molecular formula C7H17ClNPS. It is a colorless or pale yellow liquid with a pungent odor. This compound is used as a reagent and intermediate in organic synthesis, particularly in the field of organometallic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-N,N-diisopropyl-1-(methylthio)phosphanamine can be synthesized through several methods:
Reaction of Methoxyphosphonic Acid with Thionyl Chloride: This method involves the reaction of methoxyphosphonic acid with thionyl chloride to produce the desired compound.
Reaction of Methyl Chloride and Diisopropylamine with Sulfurous Acid: Another method involves the reaction of methyl chloride and diisopropylamine with sulfurous acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-N,N-diisopropyl-1-(methylthio)phosphanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and alcohols.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Corresponding reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-N,N-diisopropyl-1-(methylthio)phosphanamine has several scientific research applications:
Chemistry: Used as a reagent and intermediate in organic synthesis, particularly in the synthesis of organophosphorus compounds.
Biology: Used in the study of biological systems involving phosphorus-containing compounds.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-N,N-diisopropyl-1-(methylthio)phosphanamine involves its interaction with molecular targets and pathways in chemical reactions. The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. It can also participate in phosphorylation reactions, introducing phosphorus atoms into organic molecules.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-N,N-diisopropyl-1-methoxyphosphanamine: Similar in structure but with a methoxy group instead of a methylthio group.
N,N-Diisopropylmethylphosphonamidic Chloride: Similar in structure but with a different substituent on the phosphorus atom.
Uniqueness
1-Chloro-N,N-diisopropyl-1-(methylthio)phosphanamine is unique due to its specific substituents, which impart distinct chemical properties and reactivity compared to similar compounds. Its methylthio group provides unique reactivity in substitution and oxidation reactions, making it valuable in various synthetic applications.
Properties
Molecular Formula |
C7H17ClNPS |
|---|---|
Molecular Weight |
213.71 g/mol |
IUPAC Name |
N-[chloro(methylsulfanyl)phosphanyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C7H17ClNPS/c1-6(2)9(7(3)4)10(8)11-5/h6-7H,1-5H3 |
InChI Key |
HQCFHNKETHLWNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(SC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11755168.png)
![1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B11755171.png)

![rac-(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride](/img/structure/B11755193.png)
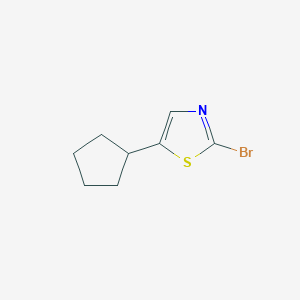
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11755206.png)


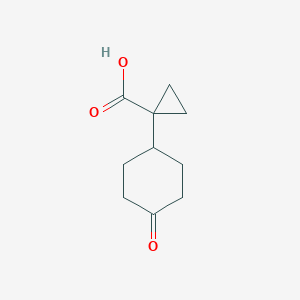
![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755237.png)


